molecular formula C18H28ClN5O2 B1604855 4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride CAS No. 201304-22-5

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

Cat. No. B1604855
M. Wt: 381.9 g/mol
InChI Key: UFCPHZZPRPPDMC-UHFFFAOYSA-N
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Description

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride , also known by its chemical formula C7H11BClNO2 , is a compound with intriguing pharmacological properties. It falls within the class of boronic acid derivatives and has been studied for its potential therapeutic applications.



Synthesis Analysis

The synthesis of this compound involves several steps, including the formation of boronic acid intermediates. While I don’t have access to specific papers detailing the exact synthetic route, it typically starts with the reaction of 4-aminomethylphenylboronic acid with appropriate reagents to introduce the piperidine ring. Subsequent acetylation and hydrochloride salt formation yield the final product.



Molecular Structure Analysis

The molecular structure of 4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride consists of the following components:



  • A central piperidine ring (a six-membered heterocycle containing nitrogen).

  • An aminomethylphenyl group attached to the piperidine ring.

  • A boronic acid moiety linked to the phenyl group.

  • The acetic acid functional group.

  • The hydrochloride counterion.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Boronic acid coupling reactions : Due to the boronic acid group, it can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates.

  • Hydrolysis : The acetic acid portion can undergo hydrolysis under specific conditions.

  • Salt formation : The hydrochloride salt is formed by reacting the free amine with hydrochloric acid.



Physical And Chemical Properties Analysis


  • Physical State : It exists as a solid .

  • Solubility : It is soluble in water due to the hydrochloride salt.

  • Melting Point : The melting point varies but is typically above room temperature.

  • Stability : It should be stored in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .


Scientific Research Applications

Synthesis and Structural Modifications

  • The compound has been a subject of interest in various synthesis studies. For instance, rearrangements of sulfonamide derivatives have been explored, involving the transformation of N-phenylacetyl-2- and 4-pyridinesulfonamide 1-oxides into α-phenyl-2- and 4-pyridineacetic acid 1-oxides, which, through esterification and catalytic reduction, yield methyl 2- and 4-piperidineacetate hydrochlorides (Naito, Dohmori, & Kotake, 1964).

Pharmacological Effects

  • The compound's derivatives have been synthesized and studied for their pharmacological effects, such as the antihypertensive effect on spontaneously hypertensive rats and inhibition of nimodipine binding to rat cardiac membrane homogenate (Ashimori et al., 1991). This highlights the compound's potential in cardiovascular research.

Antihistaminic Properties

  • A related compound, Cetirizine, a piperazine antihistamine, has been derived from the primary compound. It is a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).

Anti-Acetylcholinesterase Activity

  • Derivatives of this compound have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in conditions like Alzheimer’s disease (Sugimoto et al., 1990).

Antimicrobial and Anti-inflammatory Activities

  • Some derivatives have shown promising results in in vitro activities against a range of bacteria and the yeast-like pathogenic fungus Candida albicans. They also displayed anti-inflammatory activity, indicating their potential in the treatment of infectious diseases and inflammation (Al-Omar et al., 2010).

Anti-Tumor Activity

  • Novel compounds derived from the primary compound have exhibited significant cytotoxicity in vitro against several tumor cell lines and in vivo antitumor activity in tumor models (Naito et al., 2005).

Safety And Hazards


  • Warning : It is classified as hazardous (GHS07) and may cause skin and eye irritation.

  • Precautions : Handle with care, avoid inhalation, and wear appropriate protective equipment.


Future Directions

Research on this compound continues, exploring its potential applications in medicine, catalysis, and materials science. Further studies are needed to elucidate its biological targets and optimize its properties.


properties

IUPAC Name

2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O2.ClH/c19-18(20)14-1-3-15(4-2-14)22-9-11-23(12-10-22)16-5-7-21(8-6-16)13-17(24)25;/h1-4,16H,5-13H2,(H3,19,20)(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCPHZZPRPPDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942158
Record name {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

CAS RN

201304-22-5
Record name GR 144053
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201304225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl}acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GR 144053 trihydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
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4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
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4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
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4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
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4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride
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4-(4-(4-(Aminoiminomethyl)phenyl)-1-piperazinyl)-1-piperidineacetic acid hydrochloride

Citations

For This Compound
10
Citations
G Mateos-Trigos, RJ Evans, MF Heath - Platelets, 2002 - Taylor & Francis
Platelet activation by adenosine 5' -diphosphate (ADP) is via both P2Y 1 and P2Y 12 receptors and leads to shape change and aggregation. The effects on ADP-induced platelet shape …
Number of citations: 8 www.tandfonline.com
T Ito, H Matsuno, O Kozawa, M Niwa, N Sakai… - Thrombosis research, 1999 - Elsevier
The present study compared the antithrombotic properties of fractionated aurin tricarboxylic acid (ATA), an inhibitor of platelet glycoprotein (GP) Ib, and GR144053, a GPIIb/IIIa …
Number of citations: 9 www.sciencedirect.com
JM Howes, V Knäuper, JD Malcor… - Journal of Thrombosis and …, 2020 - Elsevier
Background Atherosclerotic plaque rupture and subsequent thrombosis underpin thrombotic syndromes. Under inflammatory conditions in the unstable plaque, perturbed endothelial …
Number of citations: 7 www.sciencedirect.com
A Bernat, P Hoffmann, P Savi, A Lalé… - Journal of …, 1999 - journals.lww.com
We report the results from an interspecies comparison of the antiplatelet, antithrombotic, and hemorrhagic actions of SR 121566A, a novel nonpeptide antiplatelet agent with high affinity …
Number of citations: 8 journals.lww.com
H Matsuno, O Kozawa, M Niwa, T Kaida… - British journal of …, 1997 - Wiley Online Library
1 The present study investigated the inhibitory effect of losartan, a type 1 angiotensin II receptor (AT1) antagonist, and of combined treatment with losartan and GR144053, a fibrinogen …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
H Matsuno, O Kozawa, S Nagashima… - British journal of …, 1999 - Wiley Online Library
Microthrombi produced have a potential to form larger thrombi, leading to vascular occlusions. Recently, a new device to easily detect microaggregates using laser‐light scattering (LS) …
Number of citations: 25 bpspubs.onlinelibrary.wiley.com
H Matsuno, O Kozawa, M Niwa, T Ito… - Journal of …, 1998 - journals.lww.com
The antithrombotic effect of GR144053, which inhibits platelet aggregation by binding to the fibrinogen receptor (glycoprotein IIb/IIIa), was investigated in vitro and in vivo by using …
Number of citations: 11 journals.lww.com
JM Howes, N Pugh, SW Hamaia, SM Jung… - Research and practice …, 2018 - Elsevier
Essentials • MMP‐13 has the potential to influence platelet function and thrombus formation directly. • We sought to elucidate whether MMP‐13 is able to bind to specific platelet …
Number of citations: 10 www.sciencedirect.com
M Nishida, H Matsuno, O Kozawa… - Journal of …, 2000 - journals.lww.com
To define the interaction of fibrinolytic components with platelets or coagulation factors on thrombus formation, we investigated mouse deficient in tissue plasminogen activator (tPA−/−) …
Number of citations: 11 journals.lww.com
M Achison, CM Elton, PG Hargreaves… - Journal of Biological …, 2001 - ASBMB
Collagen fibers or a glycoprotein VI-specific collagen-related peptide (CRP-XL) stimulated tyrosine phosphorylation of the focal adhesion kinase, p125 fak (FAK), in human platelets. An …
Number of citations: 55 www.jbc.org

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